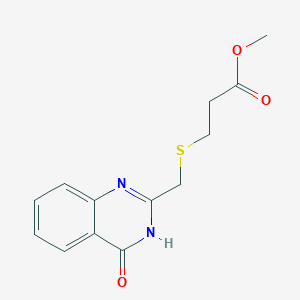

Methyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate is a compound that belongs to the quinazolinone family. Quinazolinones are fused heterocyclic compounds known for their diverse biological activities, including antibacterial, antiviral, anticancer, and enzyme inhibitory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Méthodes De Préparation

The synthesis of methyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate typically involves a multi-step process. One common method starts with the synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one from anthranilic acid. This intermediate is then subjected to S-alkylation using methyl 3-bromopropanoate under microwave-induced conditions to yield the desired compound . The reaction conditions often involve the use of green chemistry approaches, such as deep eutectic solvents (DES) and microwave irradiation, to enhance yield and reduce environmental impact .

Analyse Des Réactions Chimiques

Methyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or alcohols.

Applications De Recherche Scientifique

Methyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate has several scientific research applications:

Mécanisme D'action

The mechanism of action of methyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate involves its interaction with specific molecular targets. The quinazolinone core can inhibit various enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s observed biological effects .

Comparaison Avec Des Composés Similaires

Methyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate can be compared with other quinazolinone derivatives, such as:

Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: This compound has a similar structure but differs in the position and nature of the substituents, leading to different biological activities.

4(3H)-quinazolinone analogs: These compounds share the quinazolinone core but have variations in the substituents, affecting their pharmacological properties.

Activité Biologique

Methyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate is a compound derived from the quinazoline family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅N₂O₂S, with a molecular weight of approximately 273.35 g/mol. The compound features a quinazoline ring system, which is known for its pharmacological significance.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In a study assessing various derivatives of quinazoline compounds, it was found that certain analogs exhibited significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.004 to 0.03 mg/mL for the most active compounds .

| Compound | MIC (mg/mL) | Activity against |

|---|---|---|

| Methyl derivative | 0.004 - 0.03 | Staphylococcus aureus |

| Other derivative | 0.015 | E. coli |

Cytotoxicity

The cytotoxic effects of this compound have been assessed using human normal fetal lung fibroblast MRC-5 cell lines. Results indicated that at concentrations ranging from 1×10−7 M to 1×10−5 M, the compound exhibited minimal cytotoxicity, with cell viability remaining above 91% compared to untreated controls .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial metabolism and proliferation. Molecular docking studies suggest that this compound interacts effectively with target proteins, leading to disruptions in cellular processes .

Study on Antimicrobial Efficacy

In a comparative study published in MDPI, various derivatives of quinazoline were synthesized and tested for antimicrobial activity. This compound was among the compounds that showed promising results against Gram-positive bacteria .

Synthesis and Optimization

A green synthetic procedure was developed for the synthesis of similar compounds using deep eutectic solvents (DES), which resulted in higher yields and reduced reaction times compared to traditional methods . This approach highlights the potential for more sustainable practices in pharmaceutical chemistry.

Propriétés

IUPAC Name |

methyl 3-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-18-12(16)6-7-19-8-11-14-10-5-3-2-4-9(10)13(17)15-11/h2-5H,6-8H2,1H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUNITIKRHBQIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCSCC1=NC2=CC=CC=C2C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.